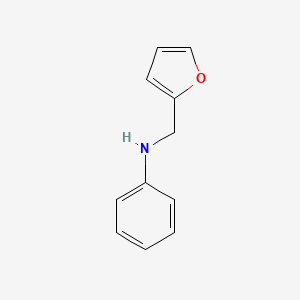

N-(2-Furylmethyl)-N-phenylamine

Description

The exact mass of the compound N-(2-Furylmethyl)-N-phenylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2-Furylmethyl)-N-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Furylmethyl)-N-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-5-10(6-3-1)12-9-11-7-4-8-13-11/h1-8,12H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYZEVXWZFESIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70275627 | |

| Record name | N-(2-Furylmethyl)-N-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4439-56-9 | |

| Record name | NSC97553 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Furylmethyl)-N-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Versatile Furan-2-ylmethanamine Scaffold

An In-Depth Technical Guide to the Synthesis of N-Substituted Furan-2-ylmethanamines for Researchers, Scientists, and Drug Development Professionals.

The furan ring is a cornerstone in medicinal chemistry and materials science, serving as a vital building block in the design of novel therapeutic agents and functional materials.[1] As an electron-rich aromatic system, the furan nucleus is a key component in a multitude of biologically active compounds, including those with cytotoxic, antitumor, and antibacterial properties.[1][2] Among the vast array of furan derivatives, N-substituted furan-2-ylmethanamines stand out as particularly valuable intermediates.[3][4] Their utility spans the synthesis of pharmaceuticals like antiseptics, antihypertensives, and diuretics, as well as the production of polymers and other fine chemicals.[5] The growing interest in sustainable chemistry has further amplified the importance of these compounds, as their precursors, such as furfural and 5-hydroxymethylfurfural (HMF), can be readily derived from renewable biomass.[3][6]

This guide provides a comprehensive overview of the principal synthetic strategies for preparing N-substituted furan-2-ylmethanamines, with a focus on the underlying chemical principles and practical experimental considerations. We will delve into the most prevalent methods, including reductive amination of furanic aldehydes, classical named reactions for N-alkylation, and modern multicomponent reactions, offering field-proven insights to inform your synthetic designs.

Core Synthetic Strategies

The synthesis of N-substituted furan-2-ylmethanamines can be broadly categorized into several key approaches, each with its own set of advantages and substrate scope considerations. The choice of method often depends on the desired substitution pattern on the nitrogen atom, the availability of starting materials, and the desired scale of the reaction.

Reductive Amination of Furanic Aldehydes: The Workhorse Method

Reductive amination is arguably the most direct and widely employed method for the synthesis of N-substituted furan-2-ylmethanamines. This one-pot reaction typically involves the condensation of a furanic aldehyde, most commonly furfural or HMF, with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine.

The overall transformation can be visualized as a two-step process occurring in a single reaction vessel:

Caption: General workflow for the reductive amination of furanic aldehydes.

The success of this reaction hinges on the careful selection of the reducing agent and catalyst, as well as the optimization of reaction conditions to favor the formation of the desired amine over side products.

A variety of heterogeneous catalysts have been developed for the reductive amination of furfural and its derivatives, with Raney Nickel (Raney Ni) being a prominent and cost-effective choice.[3] Noble metal catalysts, such as those based on palladium (Pd), ruthenium (Ru), and rhodium (Rh), also exhibit high activity and selectivity.[4][5]

| Catalyst System | Starting Material | Amine Source | Temperature (°C) | H2 Pressure (MPa) | Solvent | Yield/Selectivity | Reference |

| Raney Ni | Furfural | Ammonia | 130 | 2.0 | 1,4-Dioxane | 96.3% selectivity | [3] |

| Raney Ni | Furfuryl Alcohol | Ammonia | 180 | N/A (H2 not added) | N/A | 78.8% yield | [7] |

| Pd/C | Furanic Aldehydes | Various Amines | - | - | - | High activity and selectivity | [4] |

| Ru NPs | Furfural | Ammonia | 90 | 2.0 | - | 99% yield | [3] |

| Rh/Al2O3 | Furfural | Ammonia | 80 | 2.0 | - | 92% selectivity | [3] |

| CuAlOx | HMF/AMF | Various Amines | 90 | - | Methanol | up to 99% yield | [8] |

Key Experimental Considerations:

-

Hydrogen Pressure: The pressure of hydrogen gas can significantly influence the selectivity of the reaction. For instance, in the reductive amination of furfural over Raney Ni, increasing the H2 pressure from 0.5 MPa to 2.0 MPa was found to increase the selectivity for furfurylamine by reducing the formation of the Schiff base byproduct.[3] However, excessively high pressures may lead to the hydrogenation of the furan ring itself.[3]

-

Temperature: Reaction temperature plays a crucial role in both the rate of reaction and the product distribution. At lower temperatures, the reaction may be sluggish, leading to the accumulation of the imine intermediate. Conversely, higher temperatures can promote side reactions. An optimal temperature of 130°C was identified for the synthesis of furfurylamine using Raney Ni.[3]

-

Solvent: The choice of solvent can impact the solubility of reactants and the stability of intermediates. In a study on the reductive amination of furfural, 1,4-dioxane was found to be the optimal solvent, affording the highest selectivity for the desired product.[3]

-

Molar Ratio of Reactants: The stoichiometry of the amine to the aldehyde is another critical parameter. An excess of the amine is often used to drive the initial condensation step to completion. For the synthesis of furfurylamine from furfural, a 2:1 molar ratio of ammonia to furfural was found to be optimal.[3]

The following protocol is adapted from the work of Guo et al. and provides a robust method for the synthesis of furfurylamine.[3]

-

Reactor Setup: To a high-pressure reaction vessel, add 1,4-dioxane (10 mL), furfural (10 mmol), N-methylpyrrolidone (NMP) as an internal standard (200 µL), aqueous ammonia (20 mmol, 25-28%), and Raney Ni (0.03 g).

-

Purging: Seal the reactor and purge with hydrogen gas five times to remove any residual air.

-

Pressurization: Pressurize the reactor with hydrogen to 2.0 MPa.

-

Reaction: Heat the reaction mixture to 130°C with stirring and maintain these conditions for 3 hours.

-

Workup and Analysis: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Take a sample of the reaction mixture and centrifuge to remove the catalyst. The supernatant can then be analyzed by gas chromatography (GC) to determine the conversion of furfural and the selectivity for furfurylamine.

Amination of Furfuryl Alcohol

An alternative to the use of furanic aldehydes is the direct amination of furfuryl alcohol. This approach is particularly attractive as furfuryl alcohol is also a readily available bio-based platform chemical. The reaction can be catalyzed by heterogeneous catalysts, such as Raney Ni, and can be tuned to produce either furfurylamine or its hydrogenated counterpart, tetrahydrofurfurylamine.[7]

A notable example is the switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol using Raney Ni.[7] By controlling the presence or absence of an external hydrogen source, the reaction can be directed towards the desired product. In the absence of added H2, furfurylamine can be obtained in a 78.8% yield.[7] More recently, photocatalytic methods have also been explored for the amination of furfuryl alcohol under mild conditions.[9]

Classical Named Reactions for N-Alkylation

For the synthesis of specific N-alkylated furan-2-ylmethanamines, particularly N-methylated derivatives, classical named reactions such as the Leuckart-Wallach and Eschweiler-Clarke reactions offer efficient and reliable routes.

The Leuckart-Wallach reaction is a one-step reductive amination process that utilizes formamide or ammonium formate as both the amine source and the reducing agent.[10][11] The reaction typically requires heating the carbonyl compound with an excess of the formamide reagent at high temperatures (160-185°C).[10] While historically plagued by long reaction times and harsh conditions, modern variations have improved its practicality. This reaction is particularly useful for the synthesis of N-formyl and N-methyl derivatives.[12]

The Eschweiler-Clarke reaction is a highly efficient method for the N-methylation of primary or secondary amines.[13] The reaction employs an excess of formic acid and formaldehyde to achieve exhaustive methylation, yielding the corresponding tertiary amine.[14] A key advantage of this method is that it typically avoids the formation of quaternary ammonium salts, which can be a common side reaction in other methylation procedures.[13] The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid.[14] This method is ideal for converting a pre-synthesized primary furan-2-ylmethanamine into its N,N-dimethyl derivative.

Multicomponent Reactions (MCRs): A Gateway to Molecular Diversity

Multicomponent reactions, in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a powerful and atom-economical approach to the synthesis of complex molecules.[15] The Ugi and Petasis reactions are two prominent examples of MCRs that have been successfully applied to the synthesis of diverse N-substituted furan-2-ylmethanamine derivatives.

Caption: Conceptual representation of a multicomponent reaction (MCR).

The Ugi four-component reaction (U-4CR) is a versatile MCR that typically involves an aldehyde (or ketone), an amine, an isocyanide, and a carboxylic acid to produce an α-acylamino amide. By employing a furanic aldehyde or amine, this reaction can be used to generate complex furan-containing peptidomimetic structures.[16] For instance, tandem Ugi/intramolecular Diels-Alder reactions have been developed using furan derivatives to create complex polycyclic scaffolds.[16]

The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid.[17] This reaction is particularly useful for the synthesis of α-amino acids and other substituted amines. The use of furan-2-boronic acid in Petasis reactions provides a direct route to N-substituted furan-2-ylmethanamine derivatives with a wide range of functional groups.[18][19]

Conclusion

The synthesis of N-substituted furan-2-ylmethanamines is a well-established field with a diverse array of reliable synthetic methodologies. Reductive amination of readily available, bio-based furanic aldehydes remains the most direct and scalable approach, with a wealth of catalytic systems available to optimize yield and selectivity. For more specialized applications, classical named reactions and modern multicomponent reactions provide powerful tools for accessing a wide range of structurally diverse and complex target molecules. As the demand for sustainable chemical processes and novel bioactive compounds continues to grow, the development of even more efficient and selective methods for the synthesis of these valuable furan derivatives will undoubtedly remain an active area of research.

References

-

Synthetic Routes for Designing Furanic and Non Furanic Biobased Surfactants from 5‐Hydroxymethylfurfural. PMC - NIH. Available at: [Link]

-

Physicochemical and pharmacological study of some newly synthesized furan imine derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis. Der Pharma Chemica. Available at: [Link]

-

Guo, S., et al. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Sanderman Publishing House. Available at: [Link]

-

Li, Q., et al. (2025). Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis. ResearchGate. Available at: [Link]

-

N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. ResearchGate. Available at: [Link]

-

Direct Catalytic Conversion of Furfural to Furan‐derived Amines in the Presence of Ru‐based Catalyst. SciSpace. Available at: [Link]

-

Furan synthesis. Organic Chemistry Portal. Available at: [Link]

-

Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. PMC - NIH. Available at: [Link]

-

Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

-

Catalytic furfuryl alcohol amination with a primary amine as a nitrogen source. ResearchGate. Available at: [Link]

-

New tandem Ugi/intramolecular Diels–Alder reaction based on vinylfuran and 1,3-butadienylfuran derivatives. PMC - NIH. Available at: [Link]

-

SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN WATER USING ZINC METAL. sctunisie.org. Available at: [Link]

-

Chemicals from Biomass: Selective Synthesis of N-Substituted Furfuryl Amines by the One-Pot Direct Reductive A. SciSpace. Available at: [Link]

-

Toward scalable production of biobased N-substituted furfurylamines by engineered imine reductases. ResearchGate. Available at: [Link]

-

A new multicomponent approach to the synthesis of substituted furan-2(5H)-ones containing 4H-chromen-4-one fragment. ResearchGate. Available at: [Link]

-

Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. ACS Publications. Available at: [Link]

-

Ugi five-component polymerization of CO2 and 5-hydroxymethylfurfural derivatives toward the synthesis of functional polyfurans. Polymer Chemistry (RSC Publishing). Available at: [Link]

-

Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction. NIH. Available at: [Link]

-

Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI. Available at: [Link]

- Improved method for the synthesis of substituted formylamines and substituted amines. Google Patents.

-

Interface reconstruction strategy enabling the efficient light-driven amination of furfuryl alcohol. Chemical Science (RSC Publishing). Available at: [Link]

-

One-pot and Three-component Synthesis of Substituted Furan-2-one Derivatives Using NPs-DBN Tribromide Catalyst. Nanomaterials Chemistry. Available at: [Link]

-

Synthesis, Structure, and Chemical Properties of N-Substituted 2(3)-Imino-2,3-dihydrofuran-3(2)-ones. (Review). ResearchGate. Available at: [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Available at: [Link]

-

Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules. Semantic Scholar. Available at: [Link]

-

Chemicals from Biomass: Selective Synthesis of N-Substituted Furfuryl Amines by the One-Pot Direct Reductive Amination of Furanic Aldehydes. ACS Publications. Available at: [Link]

-

Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. Available at: [Link]

-

A Comprehensive Study on the Reductive Amination of 5‐Hydroxymethylfurfural into 2,5‐Bisaminomethylfuran over Raney Ni Through DFT Calculations. ResearchGate. Available at: [Link]

-

Review of Modern Eschweiler–Clarke Methylation Reaction. PMC - PubMed Central - NIH. Available at: [Link]

-

Ugi Four-Component Reactions Using Alternative Reactants. Semantic Scholar. Available at: [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Available at: [Link]

-

(a) Catalytic reductive amination of furfural (1a) to furfurylamine... ResearchGate. Available at: [Link]

-

Reductive Amination of 5-Hydroxymethylfurfural to 2,5-Bis(aminomethyl)furan over Alumina-Supported Ni-Based Catalytic Systems. PubMed. Available at: [Link]

-

An efficient pseudo-seven component reaction for the synthesis of fully-substituted furans containing pseudopeptide base on the union of multicomponent reactions. ResearchGate. Available at: [Link]

-

Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines. ACS Publications. Available at: [Link]

-

Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. MDPI. Available at: [Link]

-

Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Semantic Scholar. Available at: [Link]

-

Eschweiler-Clarke Reaction. YouTube. Available at: [Link]

-

Direct Amination of Biomass‐based Furfuryl Alcohol and 5‐(Aminomethyl)‐2‐furanmethanol with NH3 over Hydrotalcite‐derived Nickel Catalysts via the Hydrogen‐borrowing Strategy. ResearchGate. Available at: [Link]

-

Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. PMC. Available at: [Link]

-

Preparation of Aliphatic Amines by the Leuckart Reaction. ResearchGate. Available at: [Link]

-

Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA. Available at: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. jocpr.com [jocpr.com]

- 3. sandermanpub.net [sandermanpub.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Interface reconstruction strategy enabling the efficient light-driven amination of furfuryl alcohol - Chemical Science (RSC Publishing) DOI:10.1039/D5SC08128A [pubs.rsc.org]

- 10. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. New tandem Ugi/intramolecular Diels–Alder reaction based on vinylfuran and 1,3-butadienylfuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: N-(2-Furylmethyl)-N-phenylamine Derivatives as Potent Enzyme Inhibitors

Introduction: The Therapeutic Promise of the Furan Scaffold

The furan nucleus is a versatile heterocyclic motif that is prevalent in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have positioned it as a privileged scaffold in medicinal chemistry. Within this class, N-(2-Furylmethyl)-N-phenylamine derivatives have emerged as a promising chemotype for the development of potent and selective enzyme inhibitors. These compounds have demonstrated significant inhibitory activity against a range of therapeutically relevant enzymes, including monoamine oxidases (MAOs), cholinesterases, and nitric oxide synthases.[2][3][4]

This guide provides a comprehensive overview of the application of N-(2-Furylmethyl)-N-phenylamine based compounds as enzyme inhibitors. We will delve into their mechanism of action, provide detailed protocols for their synthesis and enzymatic evaluation, and present a framework for data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this compelling class of molecules.

Mechanism of Action: Targeting Monoamine Oxidase B (MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[5][6] Inhibition of MAO-B is a clinically validated strategy for the treatment of neurodegenerative disorders like Parkinson's disease, as it increases the synaptic concentration of dopamine. More recently, MAO-B inhibitors have also shown promise in mitigating cognitive impairment in conditions such as Alzheimer's disease.[2]

N-(2-Furylmethyl)-N-phenylamine derivatives can act as potent inhibitors of MAO-B. For instance, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), a derivative of the core scaffold, has been identified as a partially reversible inhibitor of human MAO-B.[2] The inhibitory mechanism often involves the interaction of the furan ring and the phenylamine moiety with key residues within the active site of the enzyme. The specific substitutions on both the furan and phenyl rings can be systematically modified to enhance potency and selectivity for MAO-B over MAO-A.

Below is a conceptual diagram illustrating the role of MAO-B in dopamine metabolism and its inhibition by N-(2-Furylmethyl)-N-phenylamine derivatives.

Caption: Inhibition of MAO-B by N-(2-Furylmethyl)-N-phenylamine derivatives prevents the breakdown of dopamine.

Synthesis Protocol: Representative N-(2-Furylmethyl)-N-phenylamine Derivative

This section outlines a general, yet robust, protocol for the synthesis of a model N-(2-Furylmethyl)-N-phenylamine derivative. The specific reagents and conditions can be adapted to generate a library of analogues for structure-activity relationship (SAR) studies.

Workflow for Synthesis

Caption: General workflow for the synthesis of the core scaffold.

Step-by-Step Methodology

Materials and Reagents:

-

Furfural

-

Aniline

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a solution of furfural (1.0 eq) in dichloroethane (DCE), add aniline (1.0 eq).

-

Reductive Amination: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCE.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-(2-Furylmethyl)-N-phenylamine.

-

Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Enzyme Inhibition Assay Protocol: MAO-B Activity

This protocol describes a fluorometric assay for determining the inhibitory activity of N-(2-Furylmethyl)-N-phenylamine derivatives against human recombinant MAO-B.[2]

Workflow for MAO-B Inhibition Assay

Caption: Workflow for determining the IC50 of inhibitors against MAO-B.

Step-by-Step Methodology

Materials and Reagents:

-

Human recombinant MAO-B enzyme

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Test compounds (N-(2-Furylmethyl)-N-phenylamine derivatives) dissolved in DMSO

-

Positive control inhibitor (e.g., Pargyline)

-

96-well black microplates, suitable for fluorescence measurements

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Assay Plate Setup: In a 96-well plate, add the assay buffer, followed by the test compound dilutions or controls.

-

Enzyme Addition: Add the human recombinant MAO-B enzyme to each well.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for the interaction between the inhibitors and the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the MAO-B substrate (kynuramine) to all wells.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (e.g., for 30 minutes at 37°C). The product of kynuramine oxidation, 4-hydroxyquinoline, is fluorescent.[5][6]

-

Data Analysis:

-

Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

-

Data Presentation: Inhibitory Potency

The inhibitory potency of a series of N-(2-Furylmethyl)-N-phenylamine derivatives against MAO-B can be summarized in a table for easy comparison.

| Compound ID | R1 (on Phenyl Ring) | R2 (on Nitrogen) | MAO-B IC₅₀ (µM) | MAO-A IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |

| 1a | H | CH₃ | 0.85 | > 100 | > 117 |

| 1b | 4-F | CH₃ | 0.52 | 85.3 | 164 |

| 1c | 4-Cl | CH₃ | 0.68 | 92.1 | 135 |

| 1d | H | C₂H₅ | 1.23 | > 100 | > 81 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the experimental results, the following controls should be included in every assay:

-

Negative Control (Vehicle Control): Contains all reaction components except the inhibitor (DMSO vehicle is added instead). This represents 100% enzyme activity.

-

Positive Control: A known MAO-B inhibitor (e.g., Pargyline) should be included to validate the assay's ability to detect inhibition.

-

No Enzyme Control: Contains all reaction components except the enzyme to account for any background fluorescence.

-

Substrate Autohydrolysis Control: Contains the substrate in the assay buffer without the enzyme to check for non-enzymatic degradation of the substrate.

By incorporating these controls, the assay becomes a self-validating system, ensuring that the observed inhibition is indeed due to the activity of the test compounds.

Conclusion and Future Directions

N-(2-Furylmethyl)-N-phenylamine derivatives represent a promising class of enzyme inhibitors with significant potential for the development of novel therapeutics. The protocols outlined in this guide provide a solid foundation for the synthesis and evaluation of these compounds. Future research should focus on expanding the structure-activity relationship studies to optimize potency and selectivity, as well as on elucidating the detailed molecular interactions with their target enzymes through techniques such as X-ray crystallography and computational modeling. Furthermore, pharmacokinetic and in vivo efficacy studies will be crucial to translate the in vitro potential of these compounds into clinically viable drug candidates.

References

-

N‐(furan‐2‐ylmethyl)‐N‐methylprop‐2‐yn‐1‐amine (F2MPA) - NIH. Available at: [Link]

-

Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis | Request PDF - ResearchGate. Available at: [Link]

-

N-Phenylamidines as selective inhibitors of human neuronal nitric oxide synthase: structure-activity studies and demonstration of in vivo activity - PubMed. Available at: [Link]

-

A standard operating procedure for an enzymatic activity inhibition assay - PubMed. Available at: [Link]

-

Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC - NIH. Available at: [Link]

-

Synthesis and cholinergic properties of N-aryl-2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethylamino analogs of ranitidine - PubMed. Available at: [Link]

-

Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements - ResearchGate. Available at: [Link]

-

Enzymatic Assay of Trypsin Inhibition - Protocols.io. Available at: [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC - PubMed Central. Available at: [Link]

-

Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements - PubMed. Available at: [Link]

Sources

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N‐(furan‐2‐ylmethyl)‐N‐methylprop‐2‐yn‐1‐amine (F2MPA): A Potential Cognitive Enhancer with MAO Inhibitor Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Phenylamidines as selective inhibitors of human neuronal nitric oxide synthase: structure-activity studies and demonstration of in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and cholinergic properties of N-aryl-2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethylamino analogs of ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-(2-Furylmethyl)-N-phenylamine Derivatives as Kinase Inhibitors

Introduction: Targeting the Kinome with a Privileged Scaffold

The human kinome, comprising over 500 protein kinases, represents a critical nexus of cellular signaling. These enzymes regulate a vast array of physiological processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy, and the search for novel scaffolds with desirable pharmacological properties is a continuous endeavor.

The N-(2-Furylmethyl)-N-phenylamine core structure presents a compelling scaffold for the development of kinase inhibitors. This framework combines the aromatic nature of the phenylamine group, a common feature in many ATP-competitive inhibitors that interact with the hinge region of the kinase active site, with the unique electronic and structural properties of the furan ring. This combination allows for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic profiles.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the potential of N-(2-Furylmethyl)-N-phenylamine derivatives as kinase inhibitors. We will detail the chemical synthesis, in vitro biochemical assays, and cell-based functional assays necessary to identify and characterize novel drug candidates based on this promising scaffold.

Section 1: Synthesis of N-(2-Furylmethyl)-N-phenylamine Derivatives

The synthesis of N-(2-Furylmethyl)-N-phenylamine derivatives is primarily achieved through a reductive amination reaction between a substituted aniline and furfural (furan-2-carbaldehyde), followed by optional further modifications. This approach is efficient and allows for the facile generation of a library of analogs for structure-activity relationship (SAR) studies.

Rationale for Synthetic Strategy

Reductive amination is a cornerstone of medicinal chemistry for the formation of C-N bonds. It proceeds via the initial formation of an imine or enamine intermediate from the reaction of an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine. This one-pot procedure is often high-yielding and tolerates a wide range of functional groups, making it ideal for creating a diverse library of compounds. For the synthesis of the N-(2-Furylmethyl)-N-phenylamine core, furfural provides the furfuryl moiety, while a diverse collection of commercially available anilines can be used to explore substitutions on the phenyl ring.

General Protocol for Reductive Amination

This protocol describes a general method for the synthesis of a representative N-(2-Furylmethyl)-N-phenylamine derivative.

Materials:

-

Substituted aniline (1.0 eq)

-

Furfural (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of the substituted aniline (1.0 eq) in dichloroethane, add furfural (1.1 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause gas evolution.

-

Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-(2-Furylmethyl)-N-phenylamine derivative.

Self-Validation: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 2: In Vitro Kinase Inhibition Assays

To determine the inhibitory activity of the synthesized compounds against specific kinase targets, a robust and sensitive in vitro assay is required. The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, and high-throughput method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[1][2]

Principle of the ADP-Glo™ Kinase Assay

The assay is performed in two steps.[1][2][3] First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[1][3] Second, the Kinase Detection Reagent is added to simultaneously convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.[1][3] The luminescence generated is proportional to the ADP concentration, which in turn is directly related to the kinase activity.

Caption: General workflow for phospho-protein Western blotting.

Protocol for Assessing Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and its signaling is initiated by the binding of VEGF-A. [4][5]This leads to receptor dimerization and autophosphorylation, which in turn activates downstream pathways like the PLCγ, PI3K/AKT, and MAPK pathways. [5][6]A common readout for VEGFR-2 activation is the phosphorylation of the receptor itself or downstream effectors like AKT and ERK.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Growth Medium (EGM-2)

-

VEGF-A

-

N-(2-Furylmethyl)-N-phenylamine derivatives

-

Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-phospho-AKT (Ser473), anti-total-AKT

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture HUVECs in EGM-2 medium.

-

Starve the cells in a basal medium (without growth factors) for 4-6 hours.

-

Pre-treat the cells with various concentrations of the N-(2-Furylmethyl)-N-phenylamine derivative or DMSO for 1-2 hours.

-

Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with supplemented RIPA buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. * Block the membrane with 5% BSA in TBST for 1 hour at room temperature. * Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR-2) overnight at 4°C. * Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and visualize the bands using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-VEGFR-2).

-

Section 4: Signaling Pathway Context

Understanding the signaling pathways in which the target kinase operates is crucial for interpreting experimental results and predicting the biological consequences of its inhibition. Below are simplified diagrams of the VEGFR-2 and PKC signaling pathways, common targets for furan-containing kinase inhibitors.

VEGFR-2 Signaling Pathway

Caption: Simplified VEGFR-2 signaling pathway.

VEGF-A binding to VEGFR-2 triggers a cascade that is central to angiogenesis. [4][7]Inhibition of VEGFR-2 by N-(2-Furylmethyl)-N-phenylamine derivatives would be expected to block these downstream events, leading to anti-angiogenic effects, a key strategy in cancer therapy. [5]

Protein Kinase C (PKC) Signaling Pathway

Caption: Simplified classical PKC activation pathway.

Protein Kinase C isoforms are involved in a multitude of signaling pathways that control cell growth, differentiation, and survival. [8][9]Their dysregulation is implicated in various cancers. [10][11]N-(2-Furylmethyl)-N-phenylamine derivatives that inhibit PKC could therefore have therapeutic potential in oncology and other diseases.

References

-

ADP Glo Protocol. (n.d.). Retrieved January 26, 2026, from [Link]

-

National Institutes of Health. (n.d.). Targeting Protein Kinase C for Cancer Therapy. PMC. Retrieved January 26, 2026, from [Link]

-

National Institutes of Health. (2016, September 12). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PMC. Retrieved January 26, 2026, from [Link]

-

Guo, S.-s., Chen, N., Wei, Z.-j., & Liu, Y.-x. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Sanderman Publishing House. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Approach for the synthesis of N-phenylamides from β-ketobutylanilides using dimethylformamide and dimethylacetamide as the acyl donors. Retrieved January 26, 2026, from [Link]

-

SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN WATER USING ZINC METAL. (n.d.). sctunisie.org. Retrieved January 26, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). Kinase Activity-Tagged Western Blotting Assay. Retrieved January 26, 2026, from [Link]

-

MDPI. (n.d.). Protein Kinase C at the Crossroad of Mutations, Cancer, Targeted Therapy and Immune Response. Retrieved January 26, 2026, from [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). ADP-Glo™ Kinase Assay. Retrieved January 26, 2026, from [Link]

-

National Institutes of Health. (n.d.). Protein kinase C and cancer: what we know and what we do not. PMC. Retrieved January 26, 2026, from [Link]

-

Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved January 26, 2026, from [Link]

-

Chatterjee, M., Ishizaka, T., & Kawanami, H. (2016). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry, 18(2), 487-496. Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

-

Reactome. (n.d.). VEGFA-VEGFR2 Pathway. Retrieved January 26, 2026, from [Link]

-

Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved January 26, 2026, from [Link]

-

BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2015, April 20). SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN WATER USING ZINC METAL. Retrieved January 26, 2026, from [Link]

-

Boster Biological Technology. (n.d.). Protein Kinase C Signaling Pathway. Retrieved January 26, 2026, from [Link]

-

Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved January 26, 2026, from [Link]

-

protocols.io. (2023, February 28). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Retrieved January 26, 2026, from [Link]

-

Clinical Cancer Research. (2006, September 25). Protein Kinase C as a Therapeutic Target. AACR Journals. Retrieved January 26, 2026, from [Link]

-

Guo, S.-s., Chen, N., Wei, Z.-j., & Liu, Y.-x. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Sanderman Publishing House. Retrieved January 26, 2026, from [Link]

Sources

- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. researchgate.net [researchgate.net]

- 4. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]

- 5. assaygenie.com [assaygenie.com]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Protein Kinase C for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein kinase C and cancer: what we know and what we do not - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein Kinase C at the Crossroad of Mutations, Cancer, Targeted Therapy and Immune Response [mdpi.com]

- 11. bosterbio.com [bosterbio.com]

Troubleshooting & Optimization

Technical Support Center: N-(2-Furylmethyl)-N-phenylamine Synthesis

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of N-(2-Furylmethyl)-N-phenylamine. This guide is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered when scaling this synthesis from the lab bench to pilot and production scales. Here, we provide in-depth troubleshooting guides, validated experimental protocols, and frequently asked questions to ensure the successful, efficient, and safe execution of your synthesis.

Overview of Synthetic Strategies

The synthesis of N-(2-Furylmethyl)-N-phenylamine, a valuable intermediate in pharmaceuticals and specialty chemicals, is most commonly achieved via two primary routes: Reductive Amination and Direct N-Alkylation .

-

Reductive Amination: This is the most prevalent and atom-economical method. It involves the condensation of furfural with aniline to form an intermediate N-furfurylidene-aniline (a Schiff base or imine), which is subsequently reduced in situ to the target secondary amine. This method is highly convergent but requires careful control to avoid side reactions.[1]

-

N-Alkylation: This strategy involves the direct reaction of aniline with a furfuryl electrophile, such as furfuryl chloride or furfuryl alcohol. The use of furfuryl alcohol, often through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, represents a greener alternative that produces water as the only byproduct.[2][3][4]

This guide will focus primarily on the challenges associated with the Reductive Amination pathway, as it is widely adopted but presents several scale-up hurdles.

Diagram: General Synthetic Workflow

Caption: Decision tree for troubleshooting common synthesis issues.

Recommended Experimental Protocols

Protocol 1: Catalytic Hydrogenation (Lab Scale)

This protocol uses Raney® Nickel, a cost-effective and highly active catalyst for this transformation. [5][6] Materials:

-

Furfural (99%)

-

Aniline (99.5%)

-

Raney® Nickel (50% slurry in water)

-

Methanol or 1,4-Dioxane (Anhydrous)

-

Hydrogen Gas (H₂)

-

Celite® or other filter aid

Procedure:

-

Reactor Setup: To a hydrogenation reactor equipped with a mechanical stirrer, gas inlet, and thermocouple, add aniline (1.0 eq) and the solvent (e.g., methanol, ~5-10 mL per gram of aniline).

-

Inerting: Purge the reactor 3-5 times with nitrogen, followed by 3-5 times with hydrogen.

-

Catalyst Addition: Under a nitrogen blanket, carefully add the Raney® Ni slurry (approx. 5-10 wt% loading relative to furfural). Caution: Raney® Ni is pyrophoric when dry.

-

Imine Formation: Add furfural (0.95 eq) dropwise to the stirred mixture at room temperature. A slight exotherm may be observed. Allow the mixture to stir for 1 hour to facilitate imine formation.

-

Hydrogenation: Seal the reactor, begin vigorous stirring, and pressurize with H₂ to 3-5 bar. Heat the reaction mixture to 60-80°C.

-

Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 4-8 hours. Progress can also be checked by carefully taking a sample, filtering it, and analyzing by TLC or GC-MS.

-

Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Purge with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Ni catalyst. Caution: Keep the filter cake wet with solvent at all times to prevent ignition. Wash the filter cake with additional solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude N-(2-Furylmethyl)-N-phenylamine can be purified by vacuum distillation to yield a colorless to pale yellow oil.

Table: Comparison of Reductive Amination Conditions

| Catalyst/Reagent | Hydrogen Source | Temperature (°C) | Pressure (MPa) | Solvent | Selectivity (%) | Reference |

| Raney® Ni | H₂ | 130 | 2.0 | 1,4-Dioxane | 96.3 (for furfurylamine) | [5] |

| NiSi-T | H₂ | 90 | 3.0 | Ethanol | 94.2 (for furfurylamine) | [7] |

| Ir-catalyst | Formic Acid | 80 | N/A (Atmospheric) | N/A | High TON/TOF | [8] |

| Ni₆AlOₓ | H₂ | 100 | 0.1 | Water | >99 (for related amines) | [1] |

Note: Selectivities are reported for the synthesis of the primary amine (furfurylamine) from furfural and ammonia, but they provide a strong indication of catalyst performance for the analogous reaction with aniline.

Frequently Asked Questions (FAQs)

Q: Can I use catalytic transfer hydrogenation instead of high-pressure hydrogen gas? A: Yes, catalytic transfer hydrogenation (CTH) is an excellent and often safer alternative for lab-scale synthesis as it avoids the need for high-pressure H₂ gas. [8]Common hydrogen donors include formic acid, ammonium formate, or isopropanol. [9][10]Iridium and Ruthenium catalysts are particularly effective for this transformation. [8] Q: How stable is the furan ring to the reaction conditions? A: The furan ring is generally stable under moderate reductive amination conditions. However, it is susceptible to opening under strongly acidic conditions and can be hydrogenated to a tetrahydrofuran ring under harsh reduction conditions (e.g., high H₂ pressure/temperature with catalysts like Rhodium or over-active Palladium). [7][11] Q: What are the best analytical techniques to monitor this reaction? A: A combination of techniques is ideal.

-

Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of furfural (visualized with a KMnO₄ stain) and the appearance of the more UV-active product.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The best method for quantitative analysis. It can clearly distinguish between starting materials, the product, and key byproducts like furfuryl alcohol or the over-reduced THF analogue.

-

High-Performance Liquid Chromatography (HPLC): Also very effective for quantitative analysis, especially for less volatile components or when derivatization is not desired.

Q: What are the critical safety considerations for this synthesis? A:

-

Raney® Nickel: Can be pyrophoric (ignites spontaneously in air) when dry. Always handle as a slurry under a liquid (water, solvent). After filtration, the catalyst cake should be kept wet and disposed of according to your institution's safety guidelines (e.g., by quenching with dilute acid).

-

Hydrogen Gas: Is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly rated for hydrogenation, grounded, and operated in a well-ventilated area (fume hood or designated hydrogenation lab).

-

Exotherms: The hydrogenation of the imine is exothermic. On a large scale, the rate of reagent addition and the cooling capacity of the reactor must be carefully controlled to prevent a thermal runaway.

References

- Guo, S. et al. (2022).

-

Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis. (2025). Chemical Engineering Journal. [Link]

-

Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. (n.d.). New Journal of Chemistry. [Link]

-

Guo, S. et al. (n.d.). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Sanderman publishing House. [Link]

-

Efficient reductive amination of 5-hydroxymethylfurfural by iridium-catalysed transfer hydrogenation. (n.d.). Catalysis Science & Technology. [Link]

-

Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. (n.d.). Frontiers in Chemistry. [Link]

-

Scholz, D., Aellig, C., & Hermans, I. (2014). Catalytic transfer hydrogenation/hydrogenolysis for reductive upgrading of furfural and 5-(hydroxymethyl)furfural. ChemSusChem. [Link]

-

N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. (n.d.). New Journal of Chemistry. [Link]

-

A comparative study on the stability of the furfural molecule on the low index Ni, Pd and Pt surfaces. (2019). RSC Advances. [Link]

-

Yuan, H. et al. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. ACS Omega. [Link]

-

Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. (n.d.). RSC Advances. [Link]

-

Catalytic transfer hydrogenation of furfural to furfuryl alcohol over a magnetic Fe3O4@C catalyst. (n.d.). New Journal of Chemistry. [Link]

Sources

- 1. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sandermanpub.net [sandermanpub.net]

- 6. Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst [sandermanpub.net]

- 7. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Efficient reductive amination of 5-hydroxymethylfurfural by iridium-catalysed transfer hydrogenation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. Catalytic transfer hydrogenation/hydrogenolysis for reductive upgrading of furfural and 5-(hydroxymethyl)furfural - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Catalytic transfer hydrogenation of furfural to furfuryl alcohol over a magnetic Fe3O4@C catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. A comparative study on the stability of the furfural molecule on the low index Ni, Pd and Pt surfaces - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: N-Furfuryl Aniline Synthesis

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for N-furfuryl aniline synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this important synthesis. N-furfuryl aniline and its derivatives are valuable precursors in the development of pharmaceuticals and specialty materials.[1][2] This document provides in-depth, field-tested solutions to common experimental issues in a direct question-and-answer format.

Synthesis Overview: The Reductive Amination Pathway

The most prevalent and efficient method for synthesizing N-furfuryl aniline is the reductive amination of furfural with aniline. This process is conceptually a two-step sequence that is often performed in a single "one-pot" reaction:

-

Imine Formation: Aniline, a primary amine, reacts with the aldehyde group of furfural in a reversible condensation reaction to form an intermediate known as a Schiff base or imine. This step releases one molecule of water.

-

Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond to yield the final secondary amine product, N-furfuryl aniline.

The success of the synthesis hinges on the careful selection of reagents and conditions to favor these two steps while minimizing side reactions.[3][4]

Caption: Workflow for N-furfuryl aniline synthesis.

Troubleshooting Guide: Common Experimental Issues

Q1: My reaction yield is very low or I've recovered only starting materials. What went wrong?

This is the most common issue and can usually be traced to two critical stages: imine formation or reduction.

-

Potential Cause 1: Incomplete Imine Formation

-

Scientific Rationale: The formation of the imine from aniline and furfural is a reversible, equilibrium-driven reaction that produces water as a byproduct. According to Le Châtelier's principle, the presence of water in the reaction medium can push the equilibrium back towards the starting materials, preventing the formation of the necessary intermediate for reduction.

-

Troubleshooting & Solutions:

-

Water Removal: The most effective solution is to actively remove water as it forms. For lab-scale synthesis, adding activated 4Å molecular sieves to the reaction mixture is a standard and effective practice.[5]

-

Reagent Quality: Furfural is susceptible to oxidation and polymerization upon storage, often indicated by a darkening from a pale yellow to a deep brown color. Impurities can inhibit the reaction. It is highly recommended to use freshly distilled furfural for optimal results.[5]

-

-

-

Potential Cause 2: Ineffective Reduction Step

-

Scientific Rationale: The choice and condition of the reducing agent are paramount. Different reducing agents have varying levels of reactivity and selectivity.

-

Troubleshooting & Solutions by Reagent:

-

Sodium Borohydride (NaBH₄): This is a powerful reducing agent that can readily reduce the starting furfural to furfuryl alcohol, a common side product. If using NaBH₄, it is crucial to allow the imine to form completely before adding the reducing agent, typically at a reduced temperature (e.g., 0 °C), to minimize aldehyde reduction.

-

Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are milder, more selective reducing agents that are ideal for reductive amination.[3][4] They are less reactive towards aldehydes and ketones at neutral pH but become more effective at a slightly acidic pH (5-6), which conveniently also catalyzes imine formation. If your reaction with these agents is sluggish, consider adding a catalytic amount of acetic acid.[6] Ensure the reagent is fresh, as hydrides can decompose with exposure to moisture.

-

Catalytic Hydrogenation (H₂/Catalyst): This method is highly efficient but sensitive. Low yields can result from an improperly sealed system (loss of H₂ pressure), insufficient catalyst loading, or catalyst poisoning. Ensure all reagents and solvents are of high purity to avoid deactivating the catalyst (e.g., Pd/C, Raney Ni).[7] Be aware that excessively high pressure or temperature can lead to the over-reduction of the furan ring itself.[8]

-

-

Q2: My final product is contaminated with significant side products. How can I identify and prevent them?

Side product formation is typically a result of poor reaction control or non-selective reagents.

-

Side Product 1: Furfuryl Alcohol

-

Identification: This impurity will have a different retention factor (Rf) on a TLC plate and can be identified by spectroscopic analysis (e.g., ¹H NMR will lack aniline signals and show a characteristic alcohol proton).

-

Causality: As mentioned above, this arises from the direct reduction of furfural.

-

Prevention: The most robust solution is to switch to an imine-selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[3] If using NaBH₄, ensure imine formation is complete before its slow, portion-wise addition at low temperature.[5]

-

-

Side Product 2: N,N-difurfuryl aniline (Tertiary Amine)

-

Identification: This heavier molecule will typically have a lower Rf on silica TLC than the desired product.

-

Causality: The desired N-furfuryl aniline is a secondary amine and can itself react with another molecule of furfural. This forms a new iminium ion, which is subsequently reduced to the tertiary amine.[5]

-

Prevention:

-

Stoichiometry Control: Use a slight molar excess of aniline (e.g., 1.1 to 1.2 equivalents) relative to furfural. This increases the probability that furfural will react with the starting primary amine rather than the secondary amine product.

-

Controlled Addition: If feasible, slowly adding the furfural to the mixture of aniline and the reducing agent can keep its instantaneous concentration low, further suppressing the formation of the tertiary amine.

-

-

-

Side Product 3: Dark, Polymeric Tars

-

Causality: Furfural is notoriously unstable and can undergo polymerization, especially in the presence of strong acids and heat.[9] Aniline can also oxidize to form colored impurities.

-

Prevention:

-

Purify Reagents: Always use freshly distilled, colorless furfural.

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions of both the aniline and furfural.[10]

-

Temperature Control: Avoid excessive heating. Most reductive aminations with chemical hydrides proceed efficiently at room temperature or with gentle warming.

-

-

Q3: I'm struggling with the final purification of the N-furfuryl aniline.

N-furfuryl aniline is often an oil at room temperature, which can make purification challenging.

-

Problem: Co-eluting impurities during column chromatography.

-

Solution: Optimize Your Workup. Before chromatography, perform a thorough aqueous workup.

-

Quench the reaction carefully with water or a mild buffer.

-

Neutralize any acid catalyst with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extract the product into an organic solvent like ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. A clean workup is essential for successful chromatography.

-

-

-

Problem: Oily product is difficult to handle and purify.

-

Solution: Salt Formation for Purification. Amines can be converted into their corresponding ammonium salts (e.g., hydrochlorides), which are often stable, crystalline solids.[10]

-

Dissolve the crude oily product in a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of HCl in an anhydrous solvent (e.g., HCl in dioxane or diethyl ether) dropwise with stirring.

-

The N-furfuryl aniline hydrochloride salt will typically precipitate as a solid.

-

Collect the solid by filtration, wash with cold solvent, and recrystallize from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.

-

The pure, free-base amine can be regenerated by dissolving the salt in water and adding a base (e.g., NaOH or Na₂CO₃) followed by extraction.

-

-

Comparative Summary of Synthetic Parameters

| Method | Reducing Agent | Typical Solvent | Temperature (°C) | Key Advantages & Considerations |

| Borohydride Reduction | NaBH₄ | Methanol, Ethanol | 0 to 25 | Cost-effective, powerful. Risk of aldehyde reduction. Requires sequential addition. |

| Selective Hydride | NaBH(OAc)₃ (STAB) | 1,2-DCE, THF, MeCN | 20 to 40 | Excellent selectivity, one-pot procedure, mild. Higher reagent cost. |

| Catalytic Hydrogenation | H₂ (1-50 bar) | Ethanol, 1,4-Dioxane | 25 to 130 | High atom economy, scalable. Requires specialized pressure equipment. Risk of ring reduction.[7] |

Recommended Laboratory Protocol (Lab Scale)

This protocol utilizes sodium triacetoxyborohydride for its reliability and high selectivity.

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 g, 10.7 mmol, 1.05 eq) and anhydrous 1,2-dichloroethane (DCE, 40 mL) under a nitrogen atmosphere.

-

Imine Formation: Add freshly distilled furfural (1.0 g, 10.2 mmol, 1.0 eq). Stir the mixture at room temperature for 30 minutes.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.6 g, 12.2 mmol, 1.2 eq).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate mobile phase. The reaction is typically complete within 3-6 hours.

-

Workup: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Washing & Drying: Combine all organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by silica gel flash column chromatography, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to yield N-furfuryl aniline as a pale yellow oil.

Frequently Asked Questions (FAQs)

-

Q: Can I use other solvents for this reaction?

-

A: Yes, solvents like methanol, ethanol, THF, and 1,4-dioxane have been successfully used.[7][11] However, protic solvents like methanol can react with borohydride reagents, so the order of addition becomes more critical. Chlorinated solvents like DCE are often preferred for reactions with STAB as they are aprotic and offer good solubility for the reagents.

-

-

Q: What is the purpose of the acid in some reductive amination procedures?

-

A: A catalytic amount of acid (commonly acetic acid) serves to protonate the carbonyl oxygen of the furfural. This makes the carbonyl carbon significantly more electrophilic, accelerating the initial nucleophilic attack by aniline and thus speeding up the rate of imine formation.[9]

-

-

Q: How do I know if my starting materials are pure enough?

-

A: Aniline should be a pale yellow liquid; if it is dark red or brown, it should be distilled. Furfural should be a colorless to light yellow liquid.[5] A dark brown color indicates significant degradation, and it must be purified by vacuum distillation before use. The purity can be checked by ¹H NMR or GC-MS against a reference standard.[12][13]

-

References

- Xiao, J., Jin, Q., Yang, J., & Yang, W. (2019). Catalytic Synthesis of N‐(5‐Methylfurfuryl)aniline from Bio‐Derived Carbohydrates.

- Royal Society of Chemistry. (2025). Supplementary Information for a relevant synthesis. This journal is © The Royal Society of Chemistry 2025.

- Sanderman Publishing House. (2022).

- Foley, W. M., Sanford, G. E., & McKennis, H. (1952). The Mechanism of the Reaction of Aniline with Furfural in the Presence of Acid. Journal of the American Chemical Society, 74(10), 2626-2628.

- BenchChem. (2025). Challenges in the scale-up synthesis of 4-(Furan-2-yl)aniline hydrochloride.

- Nature Portfolio. (2025). Reactions for making widely used aniline compounds break norms of synthesis.

- Li, Y., et al. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst.

- ACS Publications. (2019). Chemicals from Biomass: Selective Synthesis of N-Substituted Furfuryl Amines by the One-Pot Direct Reductive Amination of Furanic Aldehydes. ACS Sustainable Chemistry & Engineering.

- Google Patents. (2014). CN103508986A - Method for preparing N, N-dimethyl tetrahydrofurfurylamine.

- RSC Publishing. (2017). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel.

- PubMed Central. (n.d.).

- Master Organic Chemistry. (2017).

- ChemicalBook. (n.d.). Furfural(98-01-1) 1H NMR spectrum.

- PubMed Central. (n.d.).

- ResearchGate. (n.d.). FTIR spectrum of furfural A typical 1 H-NMR spectrum of furfural can be...

- Chemistry Steps. (n.d.).

- Google Patents. (n.d.). CN105954215A - Method for measuring content of furfural by utilizing aniline hydrochloride salt solution.

- PubMed Central. (2019).

- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).

- ACS Publications. (2025). Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin. ACS Omega.

- ResearchGate. (2018).

- ResearchGate. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. sandermanpub.net [sandermanpub.net]

- 8. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. datapdf.com [datapdf.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]

- 12. Furfural(98-01-1) 1H NMR [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

Technical Support Center: N-(2-Furylmethyl)-N-phenylamine Degradation Pathway Analysis

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(2-Furylmethyl)-N-phenylamine. This guide provides in-depth technical assistance and troubleshooting advice for investigating its degradation pathways. The information herein is synthesized from established principles of organic chemistry and pharmaceutical stability testing to empower you to design, execute, and interpret your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: My forced degradation study of N-(2-Furylmethyl)-N-phenylamine shows minimal degradation under standard acidic and basic hydrolysis conditions. What could be the reason, and how can I induce degradation?

A1: While hydrolysis is a common degradation pathway, the stability of N-(2-Furylmethyl)-N-phenylamine to acid and base-mediated hydrolysis at room temperature may not be unexpected. The molecule lacks readily hydrolyzable functional groups like esters or amides directly attached to the phenyl ring. The secondary amine linkage is generally more stable.

-

Causality: The stability arises from the electron-donating nature of the phenyl and furylmethyl groups, which can stabilize the C-N bonds.

-

Troubleshooting:

-

Increase Temperature: If no degradation is observed at room temperature, consider increasing the temperature to 50-60°C.[1] Be cautious, as higher temperatures can lead to secondary degradation products, complicating the analysis.[2]

-

Extend Exposure Time: You can extend the duration of the study, but it is generally not recommended to exceed 7 days to avoid overly complex degradation profiles.[1]

-

Stronger Conditions: While 0.1 M to 1.0 M HCl or NaOH are standard, carefully considered increases in concentration can be employed if the molecule remains highly stable.[1] However, this should be a last resort.

-

Focus on Other Stress Conditions: If hydrolytic degradation is minimal, it's a valuable piece of data. Focus your efforts on oxidative and photolytic stress conditions, where the furan and aniline moieties are more likely to be susceptible.

-

Q2: I am observing a multitude of peaks in my chromatogram after oxidative degradation. How can I determine the primary degradation products?

A2: Oxidative degradation of molecules containing aniline and furan moieties can be complex, often leading to a variety of products. The primary degradation products are typically those formed through the most facile oxidation pathways.

-

Causality: The nitrogen atom in the aniline moiety and the electron-rich furan ring are both susceptible to oxidation.[3] This can lead to N-oxidation, ring-opening of the furan, and potentially polymerization.

-

Troubleshooting:

-

Time-Point Analysis: Analyze samples at multiple time points during the degradation study. The primary degradation products should appear first and their concentration should decrease over time as they may convert to secondary products.

-

Mass Spectrometry (MS) is Key: Use a high-resolution mass spectrometer (LC-MS/MS or LC-HRMS) to obtain accurate mass data for each peak.[4][5] This will allow you to propose elemental compositions and identify potential degradation pathways such as hydroxylation, N-oxidation, or ring cleavage.

-

Control the Extent of Degradation: Aim for a target degradation of 5-20%.[2][6] Over-stressing the molecule can lead to an unnecessarily complex mixture of secondary and tertiary degradants.

-

Vary Oxidant Concentration: Using different concentrations of your oxidizing agent (e.g., H₂O₂) can help in distinguishing primary from secondary degradation products.

-

Q3: My photostability study results are inconsistent. What factors should I control more carefully?

A3: Photostability testing can be influenced by several environmental and experimental parameters. Inconsistency often stems from a lack of rigorous control over the experimental setup.

-

Causality: N-(2-Furylmethyl)-N-phenylamine contains chromophores (phenyl and furan rings) that can absorb UV and visible light, leading to photochemical reactions. The specific pathway can be influenced by the solvent and the presence of oxygen.

-

Troubleshooting:

-

Standardized Light Source: Ensure you are using a calibrated light source that provides a consistent output of both UV and visible light, as recommended by ICH Q1B guidelines.

-

Solvent Selection: Be aware that the solvent can participate in photochemical reactions.[7][8] If possible, conduct studies in both a non-polar (e.g., hexane) and a polar aprotic solvent (e.g., acetonitrile) to understand solvent effects.

-